molecular formula C8H9BrO2Zn B14880880 2,5-DimethoxyphenylZinc bromide

2,5-DimethoxyphenylZinc bromide

Cat. No.: B14880880
M. Wt: 282.4 g/mol
InChI Key: UHNYYRJZKADZPM-UHFFFAOYSA-M
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Description

2,5-DimethoxyphenylZinc bromide: is an organozinc compound with the molecular formula C8H9BrO2Zn. It is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in various chemical reactions due to its reactivity and ability to facilitate the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-DimethoxyphenylZinc bromide typically involves the reaction of 2,5-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2,5Dimethoxyphenyl bromide+Zn2,5DimethoxyphenylZinc bromide2,5-\text{Dimethoxyphenyl bromide} + \text{Zn} \rightarrow 2,5-\text{DimethoxyphenylZinc bromide} 2,5−Dimethoxyphenyl bromide+Zn→2,5−DimethoxyphenylZinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-DimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

2,5-DimethoxyphenylZinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules and intermediates.

    Biology: It can be used to synthesize biologically active compounds for research purposes.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2,5-DimethoxyphenylZinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    2,5-Dimethoxyphenylmagnesium bromide: Similar to 2,5-DimethoxyphenylZinc bromide but uses magnesium instead of zinc.

    2,5-Dimethoxyphenylboronic acid: Used in similar coupling reactions but involves boron instead of zinc.

Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable organozinc intermediates. This makes it particularly useful in reactions where other organometallic reagents may not be as effective.

Properties

Molecular Formula

C8H9BrO2Zn

Molecular Weight

282.4 g/mol

IUPAC Name

bromozinc(1+);1,4-dimethoxybenzene-6-ide

InChI

InChI=1S/C8H9O2.BrH.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

UHNYYRJZKADZPM-UHFFFAOYSA-M

Canonical SMILES

COC1=C[C-]=C(C=C1)OC.[Zn+]Br

Origin of Product

United States

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